Acetanilide-13C6

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-OLGKHRKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480127 |

Source

|

| Record name | Acetanilide-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201741-03-9 |

Source

|

| Record name | Acetanilide-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201741-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetanilide-13C6: A Technical Guide for Researchers in Drug Discovery and Development

An in-depth exploration of the applications, methodologies, and data surrounding the use of Acetanilide-13C6 in scientific research.

This compound, a stable isotope-labeled form of acetanilide, serves as a critical tool in modern research, particularly in the fields of drug metabolism, pharmacokinetics, and quantitative proteomics. Its unique properties, stemming from the incorporation of six carbon-13 isotopes in its phenyl ring, make it an invaluable internal standard and tracer for mass spectrometry-based analyses. This technical guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

Core Applications in Research

The utility of this compound in a research setting is primarily centered around its use as an internal standard for quantitative mass spectrometry and as a tracer in metabolic studies. The six-dalton mass shift compared to its unlabeled counterpart allows for clear differentiation in mass spectra, ensuring accurate and precise measurements.

Stable Isotope Labeling for Quantitative Analysis

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound is an ideal internal standard for the quantification of acetanilide and its metabolites, as well as other structurally similar compounds.

The fundamental principle lies in the co-elution of the analyte and the labeled internal standard. Because they share near-identical physicochemical properties, they experience the same effects during sample preparation, chromatography, and ionization. This co-behavior corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to highly reliable quantification.[1]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Understanding the metabolic fate of a drug candidate is a cornerstone of drug development. Acetanilide itself has been a subject of metabolic studies, and its labeled form, this compound, allows for unambiguous tracking of the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.[2][3][4][5][6][7]

By administering this compound to in vivo or in vitro models, researchers can:

-

Identify and quantify novel and known metabolites.

-

Elucidate metabolic pathways, including hydroxylation, deacetylation, and conjugation.[4]

-

Determine pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

Investigate potential drug-drug interactions by observing changes in metabolic profiles.

The use of 13C labeling is particularly advantageous over radioactive isotopes like 14C in certain studies as it does not require specialized handling and disposal procedures for radioactive materials.

Quantitative Data Summary

The following table summarizes key properties and data relevant to the use of this compound in research.

| Property | Value | Reference |

| Chemical Formula | CH₃CONH¹³C₆H₅ | |

| Molecular Weight | 141.12 g/mol | [8][9][10] |

| Isotopic Purity | 99 atom % ¹³C | |

| Mass Shift (M+n) | M+6 | |

| CAS Number (Labeled) | 201741-03-9 | [8][9][10] |

| CAS Number (Unlabeled) | 103-84-4 | [8][11] |

| Melting Point | 113-115 °C (lit.) | |

| Boiling Point | 304 °C (lit.) |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Quantitative Analysis of Acetanilide in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of acetanilide in a biological matrix.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate acetanilide from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Acetanilide: Precursor ion (Q1) m/z 136.1 -> Product ion (Q3) m/z 94.1

-

This compound (Internal Standard): Precursor ion (Q1) m/z 142.1 -> Product ion (Q3) m/z 100.1

-

-

Data Analysis: The concentration of acetanilide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes how to assess the metabolic stability of a compound, with this compound potentially being used as a reference compound or for method development.

1. Incubation

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration).

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (or this compound) at a final concentration of, for example, 1 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

2. Sample Analysis

-

Process the quenched samples as described in the quantitative analysis protocol (protein precipitation).

-

Analyze the samples using LC-MS/MS to measure the disappearance of the parent compound over time.

3. Data Analysis

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for quantitative analysis using this compound.

Caption: Workflow for a metabolic stability assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes in the metabolism of labelled acetanilide and binding of isotope to serum and liver macromolecules during chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative metabolism and elimination of acetanilide compounds by rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolic fate of acetanilid and other aniline derivatives; major metabolites of acetanilid appearing in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies in detoxication: 16. The metabolism of acetanilide in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies in detoxication. 22. The metabolism of phenacetin (p-ethoxyacetanilide) in the rabbit and a further observation on acetanilide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Acetanilide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Acetanilide-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetanilide, a foundational molecule in the history of medicinal chemistry, was one of the first synthetic analgesics and antipyretics.[1] Its isotopically labeled analog, Acetanilide-13C6, in which the six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C, serves as an invaluable tool in modern research. This heavy-isotope labeling allows for precise tracking and quantification in metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based analyses. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound.

Chemical Structure and Properties

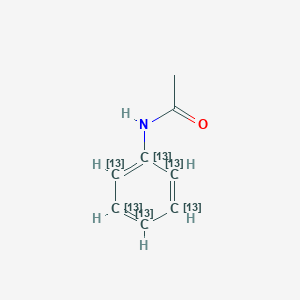

This compound, systematically named N-(phenyl-13C6)acetamide, is an amide derivative of aniline. The core structure consists of an acetyl group attached to the nitrogen atom of a 13C-labeled phenyl ring.

Chemical Structure

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are very similar to those of its unlabeled counterpart, with the primary difference being its molecular weight.

| Property | Value | Reference |

| Molecular Formula | C₂[13C]₆H₉NO | [2] |

| Molecular Weight | 141.12 g/mol | [3][4] |

| Appearance | White crystalline solid/powder or flakes | [5] |

| Melting Point | 113-115 °C | [6] |

| Boiling Point | 304 °C | [6] |

| Density | 1.274 g/mL at 25 °C | [3] |

| CAS Number | 201741-03-9 | [3] |

Solubility

Acetanilide exhibits slight solubility in cold water and is soluble in hot water and many organic solvents.[7] The solubility of the 13C-labeled version is expected to be nearly identical.

| Solvent | Solubility | Reference |

| Water (cold) | Slightly soluble (0.53 g/100 mL at 0°C) | [7][8] |

| Water (hot) | Soluble (5.5 g/100 mL at 100°C) | [8] |

| Ethanol | Very soluble | [9] |

| Acetone | Very soluble | [9] |

| Ethyl Ether | Soluble | [9] |

| Chloroform | Soluble | [7] |

| Methanol | Soluble | [7] |

| Glycerol | Soluble | [7] |

| Benzene | Soluble | [7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows the same principles as the synthesis of unlabeled acetanilide, primarily through the acetylation of aniline.[10] The starting material would be Aniline-13C6.

Materials:

-

Aniline-13C6

-

Acetic anhydride

-

Glacial acetic acid

-

Zinc dust (optional, to prevent oxidation)

-

Distilled water

-

Round bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round bottom flask, combine Aniline-13C6 with a mixture of glacial acetic acid and acetic anhydride. A typical molar ratio is a slight excess of acetic anhydride to aniline.

-

Add a small amount of zinc dust if desired.

-

Fit the flask with a reflux condenser and heat the mixture gently in a heating mantle or oil bath for approximately 15-20 minutes.

-

After the reaction is complete, carefully pour the hot mixture into a beaker containing ice-cold water while stirring continuously. This will cause the this compound to precipitate.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold distilled water to remove any remaining acid and aniline.

-

For purification, recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, and if the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

Caption: General workflow for the synthesis of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling and structural integrity of this compound.

Instrumentation:

-

NMR spectrometer with a ¹³C probe (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width (SW): ~200-250 ppm (centered around 100 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 128 or higher, depending on the sample concentration.

-

Decoupling: Proton broadband decoupling during acquisition.

Expected Chemical Shifts (based on unlabeled Acetanilide):

-

C=O: ~168 ppm

-

¹³C (aromatic, C-N): ~138 ppm

-

¹³C (aromatic, ortho): ~120 ppm

-

¹³C (aromatic, meta): ~129 ppm

-

¹³C (aromatic, para): ~124 ppm

-

CH₃: ~24 ppm

Due to the ¹³C-¹³C coupling in the labeled ring, the aromatic signals will appear as complex multiplets rather than singlets.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct insertion probe or via Gas Chromatography (GC) if coupled.

Acquisition Parameters (Typical for EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-200.

Expected Fragmentation Pattern:

-

Molecular Ion [M]⁺•: m/z 141.

-

Fragment [M-CH₂CO]⁺•: m/z 99 (corresponding to the 13C6-aniline radical cation).

-

Fragment [CH₃CO]⁺: m/z 43.

The mass spectrum will clearly show a molecular ion peak at m/z 141, which is 6 mass units higher than that of unlabeled acetanilide (m/z 135), confirming the incorporation of six ¹³C atoms.

Metabolic Pathway

Acetanilide is primarily metabolized in the liver. The main pathway involves hydroxylation to form acetaminophen (paracetamol), which is the active analgesic metabolite. A minor pathway involves hydrolysis back to aniline, which is responsible for the toxicity associated with acetanilide, particularly methemoglobinemia. The use of this compound is crucial for studying the kinetics and mechanisms of these metabolic transformations.[11]

Caption: Major metabolic pathways of Acetanilide.

Conclusion

This compound is a vital research chemical that enables detailed investigation into metabolic pathways, reaction mechanisms, and quantitative analysis. Its chemical properties closely mirror those of its unlabeled form, with the key distinction being its increased molecular weight due to isotopic labeling. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound, empowering researchers to effectively utilize this powerful tool in their scientific endeavors.

References

- 1. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Physical characteristics of Acetanilide-13C6 solid

An In-depth Technical Guide to the Physical Characteristics of Acetanilide-13C6 Solid

Introduction

This compound is a stable, isotopically labeled form of Acetanilide, where the six carbon atoms in the benzene ring are replaced with Carbon-13 (¹³C) isotopes. This labeling makes it an invaluable tool in various research applications, particularly in metabolic studies, drug development, and as an internal standard in mass spectrometry-based quantitative analysis. Understanding its physical characteristics is crucial for its proper handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the key physical properties of solid this compound, detailed experimental protocols for their determination, and logical workflows for these procedures.

Physical and Chemical Properties

This compound presents as a white, odorless solid, often in the form of crystalline flakes or powder.[1][2][3] While data specific to the 13C6-labeled variant is limited, its physical properties are largely comparable to its unlabeled counterpart, with the primary difference being its molecular weight. The compound is stable under normal laboratory conditions and is slightly soluble in water but shows good solubility in several organic solvents.[1][4][5]

Quantitative Data Summary

The key physical and chemical data for this compound and its unlabeled form are summarized below for easy comparison.

| Property | This compound | Acetanilide (Unlabeled) | Citation |

| Appearance | White Crystalline Solid | White, shining crystalline leaflets or powder | [3][5][6] |

| Molecular Formula | ¹³C₆C₂H₉NO | C₈H₉NO | [7][8] |

| Molecular Weight | ~141.12 g/mol | ~135.17 g/mol | [5][8] |

| Melting Point | 113-115 °C | 113-115 °C | [7][9][10] |

| Boiling Point | 304 °C (lit.) | 304 °C (lit.) | [7][11][12] |

| Water Solubility | Slightly soluble | <0.56 g/100 mL (25 °C); 5 g/L (25 °C) | [1][2] |

| Organic Solvent Solubility | Soluble | Soluble in ethanol, diethyl ether, acetone, chloroform, methanol, benzene | [1][2][7] |

| Density | ~1.219 g/cm³ | 1.219 g/cm³ | [1] |

Experimental Protocols

Accurate determination of physical characteristics is fundamental to verifying the identity and purity of a substance. The following sections detail standard laboratory protocols for measuring the key properties of solid this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[13] Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[13]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[14]

-

Capillary Tube Packing: Gently press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid (a few millimeters in height) should enter the tube.[15]

-

Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to compact the powder at the bottom.[15]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or similar device).[15]

-

Heating:

-

For an unknown compound, perform a rapid initial heating (10-20 °C/min) to determine an approximate melting range.[15]

-

Allow the apparatus to cool. For a precise measurement, begin heating again at a slow rate (approx. 2 °C/min) starting from a temperature about 10-20 °C below the approximate melting point.[15]

-

-

Observation and Recording: Carefully observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point.[14][16]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17]

Methodology:

-

Solvent Measurement: Using a graduated cylinder, measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., distilled water, ethanol) and place it into a test tube.[17]

-

Temperature Control: Measure and record the initial temperature of the solvent. Ensure the temperature remains constant throughout the experiment, as it significantly impacts solubility.[17][18]

-

Initial Weighing: Weigh a container (e.g., a weighing dish) with a substantial amount of this compound solid and record the total mass.[17]

-

Incremental Addition: Using a spatula, add a very small, pre-weighed amount of the this compound solid to the test tube.[17]

-

Dissolution: Stopper the test tube and shake vigorously to dissolve the solid completely. Avoid warming the tube with your hands.[17]

-

Saturation Point: Continue adding small increments of the solid, shaking after each addition, until a small amount of solid no longer dissolves, indicating that the solution is saturated.[17][19]

-

Final Weighing: Weigh the dish with the remaining solid to determine the total mass of this compound that was dissolved in the solvent.[17]

-

Calculation: Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL).

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure and isotopic labeling of this compound.

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[20]

Methodology (Thin Solid Film):

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[21]

-

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[21][22]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[21]

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[21]

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. The ¹³C-phenyl ring substitution will cause shifts in the aromatic stretching and bending vibrations compared to unlabeled acetanilide. The amide functional group peaks (N-H stretch, C=O stretch) should remain in their expected regions.

Solid-State NMR (ssNMR) is used to analyze the structure of solid samples. The ¹³C labeling is directly observable in the ¹³C NMR spectrum.

Methodology (Solid-State MAS NMR):

-

Sample Preparation: Finely powder the this compound sample.

-

Rotor Packing: Carefully pack the powdered sample into an appropriate size MAS rotor (e.g., 4 mm or smaller for faster spinning). The amount of sample will range from milligrams to hundreds of milligrams depending on the rotor size.[23]

-

Spectrometer Setup: Insert the rotor into the NMR probe. Tune the probe to the correct frequency for ¹³C and match the impedance.[24]

-

Experiment Setup: Set up a Cross-Polarization Magic Angle Spinning (CPMAS) experiment. This technique enhances the signal of the ¹³C nuclei by transferring magnetization from protons.[23] Key parameters to set include the spinning speed (MAS rate), contact time, number of scans, and relaxation delay.[24][25]

-

Spectrum Acquisition: Acquire the ¹³C CPMAS spectrum. High-power proton decoupling is applied during acquisition to narrow the spectral lines.[23][25]

-

Data Analysis: The resulting spectrum will show intense signals in the aromatic region (approx. 110-150 ppm) corresponding to the six labeled carbons, providing direct confirmation of the isotopic enrichment.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid this compound directly into the ion source of the mass spectrometer, often using a direct insertion probe. The sample is heated in a vacuum to induce vaporization.[26][27]

-

Ionization: Bombard the gaseous sample molecules with a high-energy beam of electrons. This process, known as electron impact (EI), typically removes an electron to form a positively charged molecular ion (M⁺•).[26][27]

-

Acceleration: Accelerate the newly formed ions through an electric field.[26][28]

-

Mass Analysis: Pass the accelerated ions through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.[26][28]

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.[28]

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺•) at an m/z value corresponding to the molecular weight of this compound (~141 amu), confirming the presence of the six ¹³C atoms. This will be 6 mass units higher than the molecular ion of unlabeled acetanilide (~135 amu).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the melting point of a solid sample.

Caption: Workflow for determining the solubility of a solid.

References

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. study.com [study.com]

- 4. thermofishersci.in [thermofishersci.in]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ACETANILIDE (RING-13C6) CAS#: 201741-03-9 [amp.chemicalbook.com]

- 8. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. アセトアニリド Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 12. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. scribd.com [scribd.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. westlab.com [westlab.com]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. amherst.edu [amherst.edu]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. webassign.net [webassign.net]

- 23. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Nmr spectroscopy for solids | Bruker [bruker.com]

- 26. Mass Spectrometry [www2.chemistry.msu.edu]

- 27. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 28. quora.com [quora.com]

The Gold Standard in Bioanalysis: Acetanilide-¹³C₆ as an Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. Central to the success of this technique is the use of an appropriate internal standard (IS) to correct for variability throughout the analytical process. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" for this purpose, and among these, ¹³C-labeled compounds like Acetanilide-¹³C₆ offer distinct advantages. This technical guide delves into the mechanism of action of Acetanilide-¹³C₆ as an internal standard, providing detailed experimental considerations and showcasing its role in robust and reliable bioanalytical method development.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism behind the use of Acetanilide-¹³C₆ lies in the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (Acetanilide-¹³C₆) is added to the biological sample at the earliest stage of preparation. This "spiked" sample is then subjected to the entire analytical workflow, including extraction, chromatography, and ionization.

Because Acetanilide-¹³C₆ is chemically identical to the unlabeled analyte (acetanilide), it experiences the same physical and chemical variations during sample processing.[1] Any loss of analyte during extraction, inconsistencies in injection volume, or fluctuations in ionization efficiency within the mass spectrometer will affect both the analyte and the internal standard to the same degree. The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z), as the ¹³C isotopes add mass to the internal standard.

By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, a precise and accurate quantification of the analyte can be achieved, effectively canceling out any sources of analytical variability.

Advantages of ¹³C Labeling

While other stable isotopes like deuterium (²H) can be used, ¹³C-labeled internal standards such as Acetanilide-¹³C₆ are often preferred for several key reasons:

-

Co-elution: ¹³C-labeled standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring they elute at the same time. This is crucial for accurate compensation of matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[2]

-

No Isotope Effects: Deuterium labeling can sometimes lead to slight changes in physicochemical properties, resulting in chromatographic separation from the analyte (isotopic shift). This can compromise the ability of the internal standard to accurately track the analyte's behavior. ¹³C labeling minimizes this risk.

-

Chemical Stability: The carbon-13 isotope is stable and does not undergo exchange reactions, ensuring the integrity of the internal standard throughout the analytical process.

Data Presentation: A Comparative Look

| Validation Parameter | Acceptance Criteria | Typical Performance with ¹³C-IS |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Matrix Effect (%CV) | ≤ 15% | < 15% |

| Recovery (% Consistency) | Consistent and reproducible | High and consistent |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols: A General Framework

The following provides a detailed, albeit generalized, methodology for the quantification of acetanilide in human plasma using Acetanilide-¹³C₆ as an internal standard. This protocol is based on common practices for bioanalytical LC-MS/MS assays.

Materials and Reagents

-

Acetanilide reference standard

-

Acetanilide-¹³C₆ internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or other suitable mobile phase modifier)

-

Human plasma (drug-free, for calibration standards and quality controls)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve acetanilide and Acetanilide-¹³C₆ in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the acetanilide stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Acetanilide-¹³C₆ stock solution with the same diluent to achieve a final concentration appropriate for the assay (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 96-well plate.

-

Add 150 µL of the internal standard working solution in acetonitrile to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of acetanilide from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Acetanilide: m/z [M+H]⁺ → fragment ion

-

Acetanilide-¹³C₆: m/z [M+H+6]⁺ → fragment ion

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

Visualizing the Workflow

The logical flow of a bioanalytical method using an internal standard can be effectively visualized.

Caption: A typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Signaling the Path to Accurate Quantification

The core principle of using a stable isotope-labeled internal standard is to ensure that the measured response ratio accurately reflects the analyte concentration, irrespective of variations in the analytical process.

Caption: The principle of isotope dilution to correct for analytical variability.

References

Understanding Acetanilide-13C6 Isotopic Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Acetanilide-13C6, a stable isotope-labeled compound crucial for modern analytical and metabolic research. This document details its synthesis, core applications, and the experimental protocols necessary for its effective use, with a focus on its role as an internal standard in mass spectrometry and as a tracer in metabolic studies.

Introduction to Isotopic Labeling with this compound

Isotopic labeling is a powerful technique used to track the journey of a molecule through a chemical reaction or a biological system.[1] In this method, one or more atoms in a compound of interest are replaced by their stable, heavier isotopes. This compound is a derivative of acetanilide where the six carbon atoms of the benzene ring have been replaced with the Carbon-13 (¹³C) isotope.

Acetanilide itself is a compound of historical significance in pharmacology, known for its analgesic and antipyretic properties.[2] It is now understood that its therapeutic effects are primarily due to its active metabolite, paracetamol (acetaminophen).[2] The ¹³C-labeled form, this compound, serves as an invaluable tool for researchers, offering high precision in quantitative analysis and clear tracing of metabolic pathways without the safety concerns associated with radioactive isotopes.

The key advantage of using ¹³C labeling, particularly in mass spectrometry, is that the labeled compound is chemically identical to the unlabeled analyte but has a distinct, higher mass.[3][4] This allows it to be used as an ideal internal standard, co-eluting chromatographically with the analyte while being clearly distinguishable by the mass spectrometer.[3][4]

Synthesis and Properties

The synthesis of this compound follows the same fundamental chemical reaction as its unlabeled counterpart: the acetylation of aniline.[5][6][7] The critical difference is the use of ¹³C-labeled aniline as the starting material.

The reaction involves treating Aniline-¹³C₆ with acetic anhydride, often in the presence of a catalyst like glacial acetic acid or a small amount of strong acid, to form N-phenylacetamide-¹³C₆ (Acetanilide-¹³C₆) and acetic acid as a byproduct.[5][6][7]

Caption: Synthesis of Acetanilide-¹³C₆ via acetylation.

Physical and Chemical Properties

The primary difference between Acetanilide and its ¹³C₆ isotopologue is its mass. This mass shift is the basis for its utility in isotope dilution mass spectrometry.

| Property | Acetanilide (Unlabeled) | Acetanilide-¹³C₆ | Data Source |

| Molecular Formula | C₈H₉NO | ¹³C₆C₂H₉NO | [8][9] |

| Molecular Weight | 135.16 g/mol | ~141.12 g/mol | [8][9] |

| Exact Mass | 135.068414 Da | 141.088543 Da | [8][9] |

| CAS Number | 103-84-4 | 201741-03-9 | [8][9] |

Core Applications

Internal Standard for Quantitative Mass Spectrometry

The most prominent application of Acetanilide-¹³C₆ is as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector.[4]

Acetanilide-¹³C₆ fulfills these criteria perfectly:

-

Chemical Identity: It has the same chemical properties, ensuring identical extraction recovery and ionization efficiency as unlabeled acetanilide.[4]

-

Chromatographic Co-elution: Unlike deuterium-labeled standards, which can sometimes exhibit slightly different retention times, ¹³C-labeled standards co-elute perfectly with the native analyte.[3] This is critical for accurately compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample.[3][4]

-

Mass Differentiation: The +6 Da mass difference allows for simultaneous but distinct detection by the mass spectrometer.

Caption: Workflow for quantification via isotope dilution MS.

Tracer for Metabolic Studies

Acetanilide is metabolized in vivo, primarily through hydroxylation of the phenyl ring to form paracetamol, which is then further conjugated and excreted.[2] By administering Acetanilide-¹³C₆, researchers can accurately trace its metabolic fate. The ¹³C₆-labeled phenyl ring remains intact during this biotransformation, allowing for the unambiguous identification and quantification of its metabolites, like Paracetamol-¹³C₆, in complex biological matrices such as urine or plasma.[10]

This approach helps in determining pharmacokinetic parameters, understanding metabolic pathways, and investigating potential drug-drug interactions.

Caption: Metabolic pathway of Acetanilide-¹³C₆.

Quantitative Data

Mass Spectrometry Data for Method Development

For developing a quantitative LC-MS/MS method, specific precursor and product ions are monitored. The +6 Da mass shift is observed in both the precursor ion and the phenyl-containing fragment ions.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Potential Product Ions (m/z) |

| Acetanilide | 136.1 | 94.1 (C₆H₈N⁺), 77.1 (C₆H₅⁺) |

| Acetanilide-¹³C₆ | 142.1 | 100.1 (¹³C₆H₈N⁺), 83.1 (¹³C₆H₅⁺) |

NMR Spectral Data

The ¹H NMR spectrum of Acetanilide-¹³C₆ is nearly identical to that of unlabeled acetanilide. The ¹³C NMR spectrum, however, is fundamentally different, showing signals corresponding to the six labeled carbons of the phenyl ring, which would be highly informative for structural confirmation.

| Nucleus | Unlabeled Acetanilide Chemical Shifts (δ, ppm) | Expected for Acetanilide-¹³C₆ | Data Source |

| ¹H NMR | ~2.1 (CH₃), ~7.0 (para-H), ~7.2 (meta-H), ~7.4 (ortho-H), ~8.75 (NH) | Virtually identical shifts | [11] |

| ¹³C NMR | ~24 (CH₃), ~120 (ortho-C), ~124 (para-C), ~129 (meta-C), ~138 (ipso-C), ~169 (C=O) | Signals for all six phenyl carbons present and strongly coupled. | [11][12] |

Experimental Protocols

Protocol 1: General Synthesis of Acetanilide

This protocol describes the synthesis of acetanilide. To synthesize Acetanilide-¹³C₆, Aniline-¹³C₆ must be used as the starting material.

Materials:

-

Aniline (or Aniline-¹³C₆)

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent/catalyst)

-

Distilled water

-

Ice bath

-

Standard laboratory glassware (e.g., Erlenmeyer flask, beaker)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a clean flask, dissolve 1.0 equivalent of aniline (or Aniline-¹³C₆) in a minimal amount of glacial acetic acid.[7]

-

Cool the mixture in an ice bath to control the exothermic reaction.[6]

-

Slowly, and with constant stirring, add 1.1 equivalents of acetic anhydride to the cooled aniline solution dropwise.[6]

-

After the addition is complete, allow the mixture to stir for an additional 15-20 minutes as it warms to room temperature.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the crude acetanilide product.[5][7]

-

Collect the solid precipitate by vacuum filtration, washing the crystals with cold water to remove impurities.

-

The crude product can be further purified by recrystallization from hot water to obtain pure acetanilide crystals.[13]

-

Dry the purified crystals completely before weighing to determine the final yield.

Protocol 2: Quantification of Acetanilide in Plasma using LC-MS/MS

This protocol provides a general workflow for the quantification of acetanilide in a biological matrix using Acetanilide-¹³C₆ as an internal standard.

Materials:

-

Plasma samples

-

Acetanilide analytical standard

-

Acetanilide-¹³C₆ internal standard

-

Acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Acetanilide and Acetanilide-¹³C₆ in methanol or ACN.

-

From the Acetanilide stock, prepare a series of working solutions for the calibration curve by serial dilution.

-

Prepare a working internal standard (IS) solution of Acetanilide-¹³C₆ at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the working IS solution (Acetanilide-¹³C₆) to each tube and vortex briefly.

-

Add 150 µL of ice-cold ACN (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: ACN + 0.1% Formic Acid.

-

Gradient: A suitable gradient starting from high aqueous content to high organic content to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Acetanilide: 136.1 → 94.1

-

Acetanilide-¹³C₆: 142.1 → 100.1

-

-

Optimize instrument parameters (e.g., collision energy, source temperature) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of acetanilide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Acetanilide-¹³C₆ is a sophisticated and essential tool for modern analytical and pharmaceutical sciences. Its utility as a stable, non-radioactive tracer and, most importantly, as a gold-standard internal standard for mass spectrometry allows for highly accurate, precise, and reliable quantification of acetanilide in complex biological matrices. The principles and protocols outlined in this guide provide a robust framework for researchers to leverage the power of stable isotope labeling in their studies, from fundamental metabolic research to regulated bioanalysis in drug development.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. engineeringbyte.com [engineeringbyte.com]

- 7. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 8. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stable isotopes as probes for the metabolism of acetanilide in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 12. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]

- 13. Preparation of acetanilide [cs.gordon.edu]

Acetanilide-13C6 vs. Unlabeled Acetanilide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the properties, synthesis, and applications of Acetanilide-13C6 and its unlabeled counterpart. Acetanilide, a historically significant analgesic and antipyretic, serves as a valuable model compound in various research applications. The introduction of carbon-13 isotopes in the this compound molecule imparts distinct physicochemical characteristics that are highly advantageous in modern analytical and metabolic studies. This document outlines the key differences in their physical and chemical properties, details experimental protocols for their synthesis and analysis, and explores the utility of this compound as an internal standard in quantitative mass spectrometry. Furthermore, it visualizes the metabolic fate of acetanilide and presents a typical experimental workflow for its use in pharmacokinetic studies.

Physicochemical Properties: A Comparative Analysis

The primary distinction between this compound and unlabeled acetanilide lies in their isotopic composition, which directly influences their molecular weight. While most other macroscopic physical properties such as melting point, boiling point, and solubility are nearly identical, the mass difference is a critical factor in their differential analysis, particularly in mass spectrometry.

Table 1: Comparison of Physicochemical Properties

| Property | Unlabeled Acetanilide | This compound |

| Molecular Formula | C₈H₉NO | ¹³C₆C₂H₉NO |

| Molecular Weight ( g/mol ) | 135.17[1] | 141.12[2] |

| Appearance | White, odorless, crystalline solid/flakes[3] | White crystalline solid |

| Melting Point (°C) | 113-115[3][4] | 113-115 |

| Boiling Point (°C) | 304[5] | 304 |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, and acetone[3] | Slightly soluble in cold water; soluble in hot water, ethanol, ether, and acetone |

| CAS Number | 103-84-4[1] | 201741-03-9[2] |

Synthesis Protocols

The synthesis of both unlabeled acetanilide and this compound is achieved through the acetylation of aniline or its isotopically labeled analogue, respectively. The most common method involves the reaction with acetic anhydride.

Synthesis of Unlabeled Acetanilide

This protocol is a standard procedure for the synthesis of acetanilide from aniline and acetic anhydride.[4][5][6][7][8][9]

Materials:

-

Aniline (2.0 mL)

-

Acetic anhydride (2.5 mL)

-

Concentrated Hydrochloric Acid (optional, a few drops)

-

Sodium Acetate (optional, for buffering)

-

Water

-

Erlenmeyer flask (125 mL)

-

Graduated cylinders

-

Stirring apparatus

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

In a 125-mL Erlenmeyer flask, combine 2.0 mL of aniline with 15 mL of water.

-

While swirling the flask, slowly add 2.5 mL of acetic anhydride to the aniline mixture.

-

Continue to swirl the mixture. A white precipitate of crude acetanilide will form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold water.

-

For purification, recrystallize the crude acetanilide from hot water. Dissolve the solid in a minimum amount of boiling water, and if the solution is colored, add a small amount of activated charcoal and filter hot.

-

Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

Synthesis of this compound

The synthesis of this compound follows the same principle as the unlabeled synthesis, with the substitution of aniline with its 13C-labeled counterpart.

Materials:

-

Aniline-13C6

-

Acetic anhydride

-

Appropriate solvent (e.g., water or an organic solvent)

-

Reaction flask

-

Stirring apparatus

-

Purification setup (e.g., chromatography or recrystallization)

Procedure (General): The synthesis of 13C-labeled iodoacetanilides has been described for use in quantitative peptide analysis.[10] A similar approach can be adapted for this compound. The core of the procedure involves the acetylation of Aniline-13C6.

-

Dissolve Aniline-13C6 in a suitable solvent.

-

React the labeled aniline with a molar excess of acetic anhydride. The reaction can be catalyzed by a small amount of acid.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and isolate the crude this compound.

-

Purify the product using recrystallization or column chromatography to achieve high purity.

Analytical Characterization

The key difference in the analytical characterization of this compound and unlabeled acetanilide is observed in mass spectrometry and 13C NMR spectroscopy.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak that is 6 mass units higher than that of unlabeled acetanilide, corresponding to the six 13C atoms in the benzene ring.

-

Unlabeled Acetanilide (C₈H₉NO): The mass spectrum will show a molecular ion peak (M⁺) at m/z 135. Intense fragment peaks are typically observed at m/z 93.[1]

-

This compound (¹³C₆C₂H₉NO): The mass spectrum will display a molecular ion peak (M+6) at m/z 141. The fragmentation pattern will be similar to the unlabeled compound, but the fragments containing the phenyl ring will be shifted by 6 mass units.

NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectra of both compounds will be virtually identical, as the carbon isotopes do not significantly affect the chemical shifts of the protons. The spectrum of acetanilide typically shows signals for the methyl protons, the aromatic protons, and the amide proton.[11]

-

¹³C NMR: The ¹³C NMR spectrum is where a significant difference is observed. For unlabeled acetanilide, the spectrum shows distinct peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons.[11][12] In the proton-decoupled ¹³C NMR spectrum of this compound, the signals corresponding to the six carbons in the benzene ring will be significantly enhanced and will exhibit ¹³C-¹³C coupling, providing detailed structural information.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, a cornerstone of modern drug development and metabolic research.

Internal Standard for Quantitative Analysis

Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS analysis.[13][14] this compound is an ideal internal standard for the quantification of unlabeled acetanilide and its metabolites due to the following reasons:

-

Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte, ensuring it co-elutes from the LC column.[13]

-

Similar Ionization Efficiency: It exhibits the same ionization efficiency in the mass spectrometer source.

-

Correction for Matrix Effects: It effectively compensates for variations in sample preparation, extraction recovery, and matrix-induced ion suppression or enhancement.[13]

Metabolic Pathway of Acetanilide

Acetanilide undergoes extensive metabolism in the liver. The major metabolic pathway leads to the formation of the active analgesic and antipyretic compound, paracetamol (acetaminophen). A minor, but toxicologically significant, pathway involves the hydrolysis of acetanilide to aniline, which is responsible for adverse effects such as methemoglobinemia.[3][4][15]

Conclusion

This compound is a powerful tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its key advantage over unlabeled acetanilide is its utility as a highly reliable internal standard for quantitative mass spectrometry, enabling accurate and precise measurements of the parent drug and its metabolites in complex biological matrices. The synthesis of this compound is straightforward, adapting standard organic chemistry procedures. Understanding the distinct analytical signatures and the metabolic pathways of acetanilide is crucial for designing and interpreting studies that employ this valuable isotopically labeled compound. This guide provides the foundational knowledge and practical protocols to effectively utilize both this compound and unlabeled acetanilide in a research setting.

References

- 1. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H9NO | CID 12199320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 4. Acetanilide - Wikipedia [en.wikipedia.org]

- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 6. Preparation of acetanilide [cs.gordon.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijtsrd.com [ijtsrd.com]

- 10. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 12. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pharmaxchange.info [pharmaxchange.info]

Synthesis and Purification of Acetanilide-¹³C₆: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Acetanilide-¹³C₆, a stable isotope-labeled analog of acetanilide. The introduction of six carbon-13 atoms into the phenyl ring makes it a valuable internal standard for quantitative mass spectrometry-based applications in drug metabolism studies, pharmacokinetic analysis, and environmental monitoring. This document outlines the detailed experimental protocols for its synthesis via the acetylation of Aniline-¹³C₆ and subsequent purification by recrystallization.

I. Synthesis of Acetanilide-¹³C₆

The synthesis of Acetanilide-¹³C₆ is achieved through the nucleophilic acyl substitution reaction between Aniline-¹³C₆ and acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group in Aniline-¹³C₆ attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Reaction Scheme:

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the synthesis of unlabeled acetanilide.[1][2][3][4][5] The primary modification is the use of Aniline-¹³C₆ as the starting material.

Materials:

-

Aniline-¹³C₆

-

Acetic anhydride

-

Glacial acetic acid

-

Concentrated hydrochloric acid (optional, for solubilizing aniline)[1]

-

Sodium acetate (optional, as a buffer)[1]

-

Zinc dust (optional, to prevent oxidation of aniline)[2]

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Reflux condenser (optional)[2]

-

Heating mantle or water bath

-

Beakers

-

Graduated cylinders

-

Stirring rod or magnetic stirrer

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

In a clean flask, combine Aniline-¹³C₆ with a suitable solvent. Water is commonly used, and the solubility of aniline can be increased by the dropwise addition of concentrated hydrochloric acid.[1]

-

In a separate flask, prepare a solution of the acetylating agent. A common method involves dissolving anhydrous sodium acetate in distilled water, followed by the addition of acetic anhydride.[1]

-

Slowly add the acetic anhydride solution to the Aniline-¹³C₆ solution with constant stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.[6]

-

After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion. The mixture can be gently heated under reflux for about 15-20 minutes to increase the reaction rate.[2]

-

Cool the reaction mixture in an ice bath to induce the precipitation of the crude Acetanilide-¹³C₆.[1][2]

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold distilled water to remove any unreacted starting materials and soluble impurities.[1]

-

Allow the crude product to air dry or dry in a desiccator.

Quantitative Data: Synthesis

The following table summarizes the typical quantities of reagents used and the expected yield. Note that the molar mass of Aniline-¹³C₆ (99.15 g/mol ) and Acetanilide-¹³C₆ (141.18 g/mol ) should be used for calculations.

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Volume / Mass | Moles (approx.) |

| Aniline-¹³C₆ | 99.15 | 1.022 | 2.0 mL | 0.021 |

| Acetic Anhydride | 102.09 | 1.08 | 2.5 mL | 0.026 |

| Product | ||||

| Acetanilide-¹³C₆ | 141.18 | - | Theoretical: ~2.96 g | 0.021 |

Note: The yield is highly dependent on the specific reaction conditions and purification efficiency. A reported yield for a similar synthesis of p-nitroacetanilide was 67.54% after purification.[7]

II. Purification of Acetanilide-¹³C₆

Recrystallization is the most common and effective method for purifying crude Acetanilide-¹³C₆.[8][9][10][11][12][13][14] This technique relies on the principle that the solubility of acetanilide in a given solvent increases with temperature. Water is the preferred solvent for the recrystallization of acetanilide due to its high solubility at elevated temperatures and low solubility at room temperature.[8]

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude Acetanilide-¹³C₆

-

Distilled water (or other suitable solvent)

-

Activated charcoal (optional, for removing colored impurities)[3][8][11]

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Stemless funnel

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Transfer the crude Acetanilide-¹³C₆ to an Erlenmeyer flask.

-

Add a minimal amount of hot distilled water to the flask, just enough to dissolve the solid completely when the solution is boiling.[8][10]

-

If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb the colored impurities.[3][8][11]

-

Perform a hot filtration using a pre-heated stemless funnel and fluted filter paper to remove the activated charcoal and any other insoluble impurities.[8][11]

-

Allow the hot, clear filtrate to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the crystallization of the purified Acetanilide-¹³C₆.[8][9]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

-

Dry the purified crystals thoroughly. The purity of the final product can be assessed by its melting point. Pure acetanilide has a sharp melting point range of 114-116 °C.[6]

Quantitative Data: Purification

| Parameter | Crude Acetanilide-¹³C₆ | Purified Acetanilide-¹³C₆ |

| Appearance | May be off-white or slightly colored solid | White, crystalline solid |

| Melting Point | Lower and broader range | Sharp range, close to 114-116 °C[6] |

| Percent Recovery | - | Typically 40-70% |

Note: The percent recovery depends on the initial purity of the crude product and the care taken during the recrystallization process. One lab report indicated a 42% recovery of purified acetanilide from an impure sample.[14]

III. Visualized Workflows

The following diagrams illustrate the key processes in the synthesis and purification of Acetanilide-¹³C₆.

Caption: Overall workflow for the synthesis of Acetanilide-¹³C₆.

Caption: Detailed workflow for the purification of Acetanilide-¹³C₆ by recrystallization.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. Preparation of acetanilide [cs.gordon.edu]

- 4. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 6. engineeringbyte.com [engineeringbyte.com]

- 7. scribd.com [scribd.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. cerritos.edu [cerritos.edu]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. www2.chem21labs.com [www2.chem21labs.com]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

A Technical Guide to Acetanilide-13C6 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of Acetanilide-13C6. This isotopically labeled compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, offering a stable, non-radioactive tracer for metabolic fate studies and a reliable internal standard for quantitative mass spectrometry.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds. The following tables summarize the key quantitative data for their products, facilitating an easy comparison for procurement.

| Supplier | Product Number | Isotopic Purity | Chemical Purity | CAS Number | Molecular Weight |

| Cambridge Isotope Laboratories, Inc. | CLM-2483 | 99 atom % ¹³C | ≥98% | 201741-03-9 | 141.12 g/mol |

| Sigma-Aldrich (Merck) | 604003 | 99 atom % ¹³C | Not specified | 201741-03-9 | 141.12 g/mol |

| Santa Cruz Biotechnology, Inc. | sc-217892 | Not specified | Not specified | 201741-03-9 | 141.12 g/mol |

Core Applications in Research

This compound serves two primary functions in a laboratory setting: as a tracer to elucidate metabolic pathways and as an internal standard for accurate quantification of acetanilide and its metabolites in biological matrices.

Metabolic Fate Studies

The stable ¹³C label allows researchers to track the biotransformation of acetanilide within a biological system. By administering this compound to in vitro or in vivo models, scientists can identify and quantify metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The known mass shift of +6 amu (for the ring-labeled ¹³C6) simplifies the identification of drug-related material in complex biological samples.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, this compound is the ideal internal standard for the determination of unlabeled acetanilide. Due to its identical chemical and physical properties, it co-elutes with the analyte during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for highly accurate and precise quantification through isotope dilution mass spectrometry (IDMS).

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a typical experiment to identify metabolites of acetanilide using human liver microsomes (HLMs).

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

Procedure:

-

Incubation:

-

Prepare a 1 mg/mL suspension of HLMs in phosphate buffer.

-

In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL), this compound (final concentration 10 µM), and the NADPH regenerating system in a final volume of 200 µL of phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

A control incubation without the NADPH regenerating system should be run in parallel.

-

-

Reaction Quenching:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile.

-

Vortex briefly and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Monitor for the parent compound (this compound) and potential metabolites using a high-resolution mass spectrometer. Metabolites will exhibit a +6 amu mass shift compared to their unlabeled counterparts.

-

Protocol 2: Quantitative Analysis of Acetanilide in Rat Plasma using this compound as an Internal Standard

This protocol describes the use of this compound for the quantification of acetanilide in plasma samples by LC-MS/MS.

Materials:

-

Rat plasma samples containing acetanilide

-

Acetanilide (unlabeled analytical standard)

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of acetanilide in methanol.

-

Prepare a series of calibration standards by spiking the acetanilide stock solution into blank rat plasma to achieve a concentration range of 1-1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing this compound at a fixed concentration (e.g., 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 5 µL) onto a C18 UHPLC column.

-

Use a suitable gradient elution with mobile phases A (water + 0.1% formic acid) and B (acetonitrile + 0.1% formic acid).

-

Set up the mass spectrometer to monitor the specific mass transitions for both acetanilide and this compound using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of acetanilide to this compound against the concentration of the calibration standards.

-

Determine the concentration of acetanilide in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Experimental workflow for quantitative analysis.

Caption: Simplified metabolic pathway of Acetanilide.

The Cornerstone of Quantitative Analysis: A Technical Guide to the Core Principles of Using Stable Isotope Labeled Standards